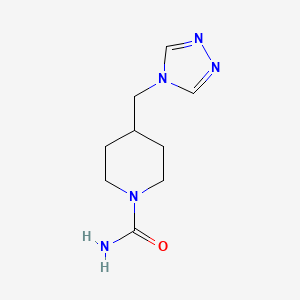

4-(1,2,4-Triazol-4-ylmethyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1,2,4-Triazol-4-ylmethyl)piperidine-1-carboxamide” is a compound that contains both piperidine and 1,2,4-triazole moieties . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Similarly, the synthesis of 1,2,4-triazole-containing scaffolds has also been extensively studied . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

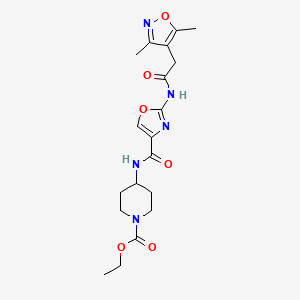

The molecular structure of “4-(1,2,4-Triazol-4-ylmethyl)piperidine-1-carboxamide” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a 1,2,4-triazole ring, which is a five-membered heterocycle with three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the formation of piperidine derivatives include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Similarly, the formation of 1,2,4-triazole-containing scaffolds involves various synthetic routes .Scientific Research Applications

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs, especially in the face of increasing bacterial resistance .

Antifungal Agents

1,2,4-Triazole derivatives are also known for their antifungal properties . They could be used in the development of new antifungal drugs.

Anticancer Agents

1,2,4-Triazole-containing scaffolds have been used in drug-discovery studies against cancer cells . They could potentially be used in the development of new anticancer drugs .

Anticonvulsant Agents

1,2,4-Triazole derivatives have also shown potential as anticonvulsant agents . They could be used in the treatment of epilepsy and other conditions involving seizures .

Antituberculosis Agents

1,2,4-Triazole derivatives have shown potential as antituberculosis agents . They could be used in the development of new drugs for the treatment of tuberculosis .

Antiviral Agents

1,2,4-Triazole derivatives have also shown potential as antiviral agents . They could be used in the development of new antiviral drugs .

Mechanism of Action

Mode of Action

It is known that compounds containing the 1,2,4-triazole ring, such as en300-7536769, are characterized by multidirectional biological activity . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential interactions with biological targets.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives have shown significant antibacterial activity . This suggests that EN300-7536769 may interact with biochemical pathways related to bacterial growth and proliferation.

Result of Action

Given the known biological activity of 1,2,4-triazole and piperidine derivatives , it is likely that EN300-7536769 has significant impacts at the molecular and cellular levels.

Action Environment

It is known that the global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, the development and use of compounds like EN300-7536769 may be influenced by factors such as the prevalence of drug-resistant bacteria in the environment.

properties

IUPAC Name |

4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c10-9(15)14-3-1-8(2-4-14)5-13-6-11-12-7-13/h6-8H,1-5H2,(H2,10,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDCXRRNBOFSTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NN=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,4-Triazol-4-ylmethyl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)

![7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2989143.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2989146.png)

![6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989148.png)

![2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B2989151.png)

![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)

![Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate](/img/structure/B2989155.png)

![2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile](/img/structure/B2989157.png)